4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE
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Overview
Description
4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C28H24N2O3. This compound is part of the benzanilide family, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE typically involves the reaction of 4-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with 4-aminobenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-methylphenyl)benzamide: Similar structure but lacks the additional benzamido group.
N-Methyl-N-phenylbenzamide: Similar core structure but different substituents on the aromatic rings.
Uniqueness
4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2/c1-20-3-11-24(12-4-20)28(32)30-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)31-29(33)25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGAOYVHJJWMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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